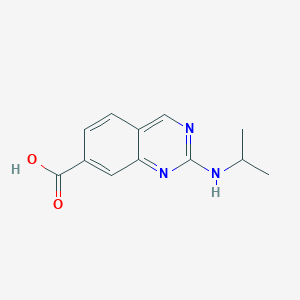

2-(Isopropylamino)quinazoline-7-carboxylic acid

Description

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-(propan-2-ylamino)quinazoline-7-carboxylic acid |

InChI |

InChI=1S/C12H13N3O2/c1-7(2)14-12-13-6-9-4-3-8(11(16)17)5-10(9)15-12/h3-7H,1-2H3,(H,16,17)(H,13,14,15) |

InChI Key |

LNIRBFUYPIMKCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC=C2C=CC(=CC2=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid or its derivatives serve as starting materials for quinazoline ring formation. For example:

-

Step 1 : Reaction of anthranilic acid with formamide or acetic anhydride under reflux yields 4-hydroxyquinazoline.

-

Step 2 : Chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride, forming 4-chloroquinazoline intermediates.

Example :

Isatin-Based Synthesis

Isatin (indole-2,3-dione) derivatives are alternative precursors:

-

Schmidt Reaction : Isatin-7-carboxylic acid reacts with sodium azide (NaN₃) in concentrated sulfuric acid to form isatoic anhydride-8-amide, which undergoes cyclization to yield quinazoline-7-carboxylic acid derivatives.

-

Key Advantage : This method avoids harsh conditions and enables direct introduction of the carboxylic acid group.

Introduction of the Isopropylamino Group

The isopropylamino substituent at position 2 is introduced via nucleophilic substitution or palladium-catalyzed coupling:

Nucleophilic Amination

4-Chloroquinazoline intermediates react with isopropylamine under basic conditions:

Reaction Scheme :

Buchwald-Hartwig Amination

For sterically hindered substrates, palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enable C–N bond formation:

Installation of the Carboxylic Acid Moiety

Position 7 carboxylic acid is introduced via hydrolysis, oxidation, or direct synthesis:

Ester Hydrolysis

Methyl or ethyl esters at position 7 are hydrolyzed under alkaline conditions:

Example :

Direct Carboxylation

Oxidative carboxylation using CO₂ or cyanide sources:

-

Method : Copper-catalyzed C–H activation with CO₂ at position 7.

-

Limitation : Requires specialized catalysts and high-pressure conditions.

Optimization and Challenges

Reaction Conditions

Purification

Functional Group Compatibility

-

Sensitive Groups : Bromo or nitro substituents require inert atmospheres during coupling.

-

Side Reactions : Overhydrolysis of esters can occur with prolonged alkaline treatment.

Analytical Characterization

Critical data for validating synthesis:

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)quinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride.

Nucleophiles: Isopropylamine, other amines.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

Anticancer Applications

The compound has shown promise as an anticancer agent, particularly through its interaction with various kinases. Kinases are critical in regulating cell signaling pathways, and their dysregulation is often implicated in cancer progression.

- Mechanism of Action : Studies have indicated that 2-(Isopropylamino)quinazoline-7-carboxylic acid may selectively inhibit Aurora A kinase, a target for cancer therapy. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer) by arresting the cell cycle at the G1 phase and promoting apoptotic pathways .

- Case Study : In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound exhibited significant inhibitory activity against MCF-7 cells with an IC50 value of 168.78 µM. The compound was found to increase the percentage of cells in the G1 phase from 51.45% to 60.68%, indicating effective cell cycle arrest .

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH).

- Biological Relevance : sEH is involved in the metabolism of fatty acids and plays a role in inflammatory responses. Inhibition of sEH has been linked to anti-inflammatory effects and potential therapeutic benefits for conditions like hypertension and cardiovascular diseases.

- Findings : Research has shown that derivatives of quinazoline, including this compound, can inhibit sEH with IC50 values ranging from 0.30 to 0.66 µM . This suggests that modifications to the quinazoline structure can enhance inhibitory potency, making it a candidate for developing new anti-inflammatory agents.

Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of quinazoline derivatives, including this compound.

- Activity Spectrum : Preliminary antimicrobial assays indicated that certain quinazoline compounds exhibit activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, which are significant pathogens in clinical settings .

- Case Study : In one investigation, compounds derived from quinazoline structures demonstrated effective inhibition against Mycobacterium smegmatis with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, suggesting their potential as future antituberculosis agents .

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)quinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(Isopropylamino)quinazoline-7-carboxylic acid with structurally or functionally related compounds identified in the evidence:

Key Observations:

Core Structure Differences: Quinazoline (benzene + pyrimidine) vs. Isoquinoline (benzene + pyridine): Quinazolines are more electron-deficient, enhancing interactions with biological targets like kinases . Triazine-based compounds (e.g., Atrazine) exhibit herbicidal activity due to their ability to disrupt photosynthesis, unlike quinazoline derivatives .

Isopropylamino groups (target compound, Atrazine) enhance steric bulk and lipophilicity, influencing membrane permeability and environmental persistence .

Functional Applications: Brominated derivatives (e.g., 7-Bromoisoquinoline-4-carboxylic acid) are valuable in Suzuki-Miyaura cross-coupling reactions, whereas the target compound’s carboxylic acid may facilitate conjugation or salt formation .

Research Findings and Limitations

- This gap necessitates reliance on analogous quinazoline synthesis protocols.

- Environmental and Pharmacokinetic Data: Atrazine’s environmental mobility () suggests that the target compound’s isopropylamino group may similarly contribute to groundwater contamination risks if used agriculturally.

- Biological Activity : The absence of direct pharmacological data for the target compound requires extrapolation from studies on related quinazolines, such as EGFR inhibitors like Gefitinib.

Biological Activity

2-(Isopropylamino)quinazoline-7-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications based on diverse research findings.

The compound is characterized by the presence of a quinazoline ring, which is known for its role in various biological activities. The specific structure of this compound allows it to interact with specific biological targets, primarily kinases involved in cancer progression.

The biological activity of this compound is largely attributed to its ability to inhibit serine/threonine kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and apoptosis. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and halt their proliferation.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 168.78 | Induces apoptosis and cell cycle arrest at G1 phase | |

| T-24 (Bladder) | 257.87 | Induces apoptosis | |

| A549 (Lung) | TBD | TBD | TBD |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

-

Study on MCF-7 Cell Line :

- In a study evaluating the effects on MCF-7 breast cancer cells, treatment with this compound resulted in a significant increase in cells arrested in the G1 phase of the cell cycle. Flow cytometric analysis revealed that the percentage of cells in G1 increased from 51.45% (control) to 60.68% (treated), indicating effective cell cycle modulation .

- Apoptosis Induction :

Research Findings

Recent patents and studies have highlighted various aspects of the biological activity of this compound:

- Serine/Threonine Kinase Inhibition : The compound has been identified as a potent inhibitor of specific kinases involved in tumor growth and metastasis .

- Combination Therapies : There is ongoing research into using this compound in combination with other chemotherapeutic agents to enhance overall efficacy against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(Isopropylamino)quinazoline-7-carboxylic acid, and how can they be validated experimentally?

- The compound contains a quinazoline core substituted with an isopropylamino group at position 2 and a carboxylic acid at position 6. Structural validation requires a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₂H₁₃N₃O₂; theoretical MW: 231.26 g/mol) .

- X-ray crystallography (if crystalline) to resolve bond angles and spatial arrangement.

Q. What synthetic routes are recommended for preparing this compound?

- A plausible method involves:

Quinazoline core formation via condensation of anthranilic acid derivatives with nitriles.

Isopropylamine introduction via nucleophilic substitution at position 2, using reagents like isopropylamine in DMF at 80–100°C .

Carboxylic acid functionalization at position 7 through oxidation of a methyl or hydroxymethyl group (e.g., KMnO₄ in acidic conditions) .

- Monitor reaction progress via TLC and optimize yields using orthogonal purification (e.g., column chromatography or recrystallization).

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable?

- HPLC with UV detection (λ = 254 nm) and ≥95% peak area purity is standard.

- Elemental analysis (C, H, N) should match theoretical values within ±0.4%.

- Thermogravimetric analysis (TGA) can detect residual solvents or decomposition .

Advanced Research Questions

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies in drug discovery?

- Compare with derivatives like 6-chloro-7-fluoro-2-isopropyl-quinoline-4-carboxylic acid (CAS 1514665-35-0), which shares a similar isopropyl-quinoline scaffold. Key SAR parameters include:

- Electron-withdrawing groups (e.g., Cl, F) at positions 6/7 to enhance metabolic stability.

- Carboxylic acid bioisosteres (e.g., tetrazoles) to improve bioavailability .

Q. What strategies resolve contradictions in synthetic yields reported for this compound?

- Common discrepancies arise from:

- Reagent quality : Use freshly distilled isopropylamine to avoid amine oxidation.

- Reaction atmosphere : Employ inert gas (N₂/Ar) to prevent quinazoline oxidation.

- Temperature control : Optimize via differential scanning calorimetry (DSC) to avoid side reactions .

- Validate reproducibility across ≥3 independent syntheses and report mean ± SD yields.

Q. How can researchers design in vivo studies for this compound, leveraging structural analogs?

- Reference pharmacologically active quinoline derivatives (e.g., 8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) to guide protocols:

- Dosage : Start with 10–50 mg/kg (oral or IV) in rodent models.

- Pharmacokinetics : Measure plasma half-life using LC-MS/MS and assess metabolite formation via CYP450 inhibition assays .

- Include positive controls (e.g., known kinase inhibitors) for comparative efficacy.

Methodological Guidance for Data Analysis

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

- LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (critical for blood-brain barrier penetration).

- pKa prediction : SPARC or MarvinSuite to assess ionization states at physiological pH .

- ADMET profiling : SwissADME or ADMETLab 2.0 for toxicity and bioavailability screening.

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

- Standardize solvent systems (e.g., DMSO-d₆ for ¹H NMR) and reference internal standards (TMS).

- Perform 2D NMR (COSY, HSQC) to resolve overlapping peaks caused by conformational isomers.

- Cross-validate with IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.